molecular formula C20H20FN5OS B2797216 N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921539-99-3

N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2797216
CAS RN: 921539-99-3
M. Wt: 397.47
InChI Key: LWPCMHZXOHGCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20FN5OS and its molecular weight is 397.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound is part of a broader class of compounds that have been synthesized and evaluated for their potential therapeutic applications. For instance, derivatives of benzothiazole and imidazothiadiazole, structurally related to the compound of interest, have been studied for their anticonvulsant activity, demonstrating significant potential in treating conditions like epilepsy. These compounds have been evaluated using various pharmacological tests, showing promising efficacy and safety profiles compared to standard drugs (Dachuan Liu et al., 2016).

Antifungal and Apoptotic Effects

Another aspect of research has focused on the synthesis of triazole-oxadiazole compounds for their antifungal properties, particularly against Candida species. These studies have not only demonstrated the antifungal efficacy of these compounds but also their apoptotic effects on fungal cells, offering a potential new avenue for treating fungal infections (B. Çavușoğlu et al., 2018).

Cytotoxicity and Anticancer Activity

Research has also been conducted on the cytotoxicity and anticancer activity of certain derivatives, highlighting their potential in cancer treatment. Specific derivatives have shown promising results against various cancer cell lines, suggesting these compounds could serve as leads for the development of novel anticancer agents (Łukasz Balewski et al., 2020).

Synthesis Techniques and Molecular Modeling

In addition to biological evaluations, studies have focused on the synthesis techniques of these compounds, including novel methods for preparing guanidine and imidazothiadiazole derivatives. Such research provides valuable insights into the chemical properties and potential applications of these compounds in various therapeutic areas (Łukasz Balewski & A. Kornicka, 2021).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5OS/c1-14-2-8-17(9-3-14)25-10-11-26-19(25)23-24-20(26)28-13-18(27)22-12-15-4-6-16(21)7-5-15/h2-9H,10-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPCMHZXOHGCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

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